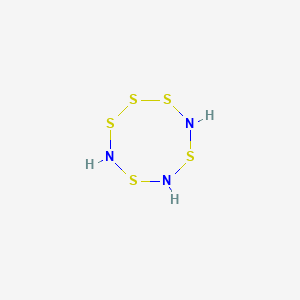
1,2,3,5,7,4,6,8-Pentathiatriazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,7,4,6,8-Pentathiatriazocane is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
The synthesis of 1,2,3,5,7,4,6,8-Pentathiatriazocane involves several steps, typically starting with the reaction of appropriate precursors under controlled conditions. The synthetic routes often include the use of sulfur and nitrogen-containing reagents, with specific reaction conditions such as temperature, pressure, and catalysts being crucial for successful synthesis. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
1,2,3,5,7,4,6,8-Pentathiatriazocane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions vary, but they generally require specific solvents, temperatures, and catalysts to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,5,7,4,6,8-Pentathiatriazocane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,2,3,5,7,4,6,8-Pentathiatriazocane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Comparaison Avec Des Composés Similaires
1,2,3,5,7,4,6,8-Pentathiatriazocane can be compared with other similar heterocyclic compounds, such as:
1,2,3,4,5,6-Hexathiatriazocane: Another sulfur and nitrogen-containing heterocycle with different properties and applications.
1,2,3,4,5,6,7,8-Octathiatriazocane: A compound with more sulfur atoms, leading to distinct chemical behaviors.
1,2,3,4,5,6,7,8-Nonathiatriazocane:
The uniqueness of this compound lies in its specific ring structure and the balance of sulfur and nitrogen atoms, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
638-50-6 |
|---|---|
Formule moléculaire |
H3N3S5 |
Poids moléculaire |
205.4 g/mol |
Nom IUPAC |
1,2,3,5,7,4,6,8-pentathiatriazocane |
InChI |
InChI=1S/H3N3S5/c1-4-2-6-8-7-3-5-1/h1-3H |
Clé InChI |
FACOHJGJDQEPPW-UHFFFAOYSA-N |
SMILES canonique |
N1SNSSSNS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


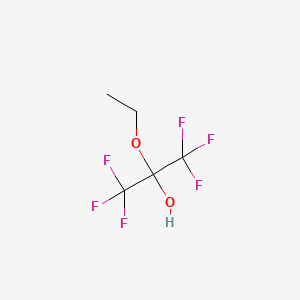
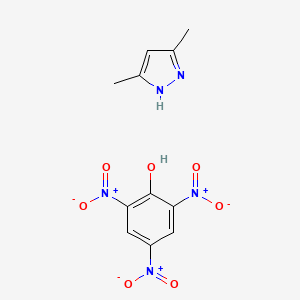
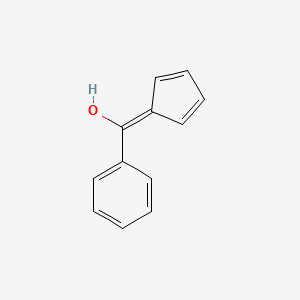

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
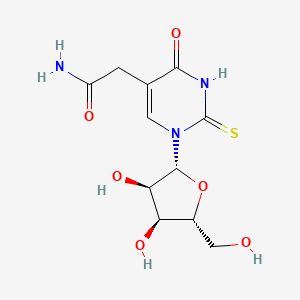
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
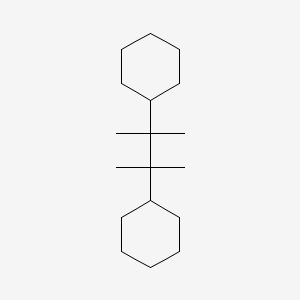
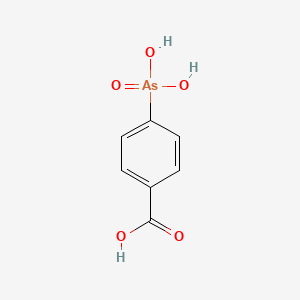
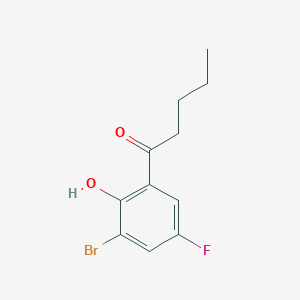
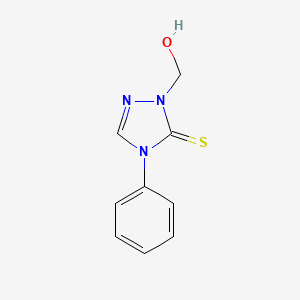
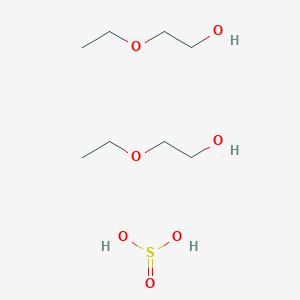
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
